Edelfosine

Description

Properties

IUPAC Name |

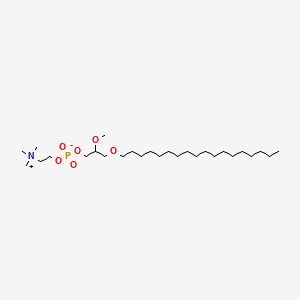

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H58NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045766 | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70641-51-9, 65492-82-2 | |

| Record name | Edelfosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edelfosine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC343649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EDELFOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Edelfosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDELFOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edelfosine's Multifaceted Assault on Cancer Cells: A Technical Guide to its Mechanism of Action

Introduction: A Paradigm Shift in Cancer Therapy

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) stands as a pioneering molecule in a novel class of anti-cancer agents known as synthetic alkyl-lysophospholipids (ALPs).[1][2] Unlike conventional chemotherapeutics that primarily target DNA synthesis and cell replication, this compound charts a different course, exerting its cytotoxic effects through a multi-pronged attack on the cellular membrane and critical signaling pathways.[2][3] This unique mechanism of action not only confers selectivity for tumor cells, sparing their healthy counterparts, but also makes it effective against proliferating and non-proliferating cancer cells.[2][4] This in-depth technical guide provides a comprehensive exploration of the core mechanisms by which this compound induces cancer cell death, offering valuable insights for researchers, scientists, and drug development professionals.

The Cell Membrane: this compound's Primary Battlefield

This compound's journey into the cancer cell begins at its outermost boundary: the plasma membrane. As a synthetic analog of lysophosphatidylcholine, it readily incorporates into the cell membrane, but its accumulation is significantly higher in tumor cells compared to normal cells.[1][5] This selective uptake is a cornerstone of its favorable therapeutic window.[4][6]

Lipid Rafts: Orchestration of the Death Signal

A key aspect of this compound's membrane activity revolves around its interaction with specialized microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich platforms act as organizing centers for signaling proteins.[7][8] this compound preferentially accumulates in these rafts, triggering a cascade of events that ultimately lead to apoptosis.[5][7][9]

One of the most critical consequences of this compound's presence in lipid rafts is the ligand-independent clustering of the Fas/CD95 death receptor.[5][10][11] This aggregation initiates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-associated death domain-containing protein (FADD) and procaspase-8.[9] The recruitment and activation of caspase-8 within these raft clusters unleashes a proteolytic cascade that executes the apoptotic program.[9] This novel mechanism of intracellular Fas/CD95 activation represents a new paradigm in cancer chemotherapy.[2][3][12]

Biophysical studies have shown that this compound has a high affinity for cholesterol, which can disrupt the organization of liquid-ordered membrane structures.[13] This disruption may facilitate the reorganization of signaling molecules within the rafts, favoring the assembly of pro-apoptotic complexes while displacing survival signals.[7]

Signaling Cascades: A Two-Pronged Assault on Survival and Proliferation

Beyond the membrane, this compound exerts profound effects on intracellular signaling pathways that are crucial for cancer cell survival and proliferation.

Inhibition of the PI3K/Akt Survival Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a common feature in many cancers.[14][15][16] this compound effectively inhibits this pathway by downregulating the phosphorylation and activation of Akt.[1][14] This inhibition is likely due to the disruption of lipid raft integrity, which prevents the recruitment and activation of Akt at the plasma membrane.[14] By shutting down this critical survival pathway, this compound sensitizes cancer cells to apoptosis.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade that promotes cell proliferation. This compound has been shown to inhibit the MAPK/ERK pathway, further contributing to its anti-proliferative effects.[1] The interference with Ras-Raf interaction at the membrane is one proposed mechanism for this inhibition.[17] Interestingly, in some contexts, this compound can also activate other MAPK family members, such as JNK, which can have pro-apoptotic functions.[18]

Induction of Apoptosis: The Final Execution

The culmination of this compound's actions is the induction of apoptosis, or programmed cell death. This occurs through a coordinated interplay of extrinsic and intrinsic pathways.

Extrinsic Pathway: Death Receptor Activation

As previously discussed, the primary mechanism for extrinsic pathway activation is the clustering of Fas/CD95 death receptors in lipid rafts, leading to the activation of the caspase-8-initiated cascade.[9]

Intrinsic Pathway: Mitochondrial Involvement

The apoptotic signal initiated by this compound also converges on the mitochondria.[7][19] This involves the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of caspase-9.[18][19] The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can protect cells from this compound-induced apoptosis, highlighting the importance of the mitochondrial pathway.[4][6][19] Furthermore, this compound can induce the redistribution of lipid rafts from the plasma membrane to the mitochondria, suggesting a direct link between its membrane effects and the engagement of the intrinsic apoptotic machinery.[19] The recruitment of F1FO-ATP synthase into these mitochondrial lipid rafts has been associated with its pro-apoptotic action.[19][20]

Endoplasmic Reticulum Stress

In some solid tumor cells, this compound has been shown to accumulate in the endoplasmic reticulum (ER), leading to sustained ER stress.[18][19][21] This ER stress can also trigger a mitochondrial-dependent apoptotic response.[7][18]

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols: A Guide for Investigation

To facilitate further research into this compound's mechanism of action, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for different time points (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with this compound as described for the viability assay.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following table summarizes typical quantitative data observed in studies of this compound's effects on cancer cells.

| Parameter | Cell Line | This compound Concentration | Observation | Reference |

| IC50 (48h) | Mantle Cell Lymphoma (MCL) | ~5-10 µM | Potent cytotoxic effect | [5] |

| IC50 (48h) | Chronic Lymphocytic Leukemia (CLL) | ~5-15 µM | Selective killing of malignant cells | [5] |

| Apoptosis Induction (24h) | Prostate Cancer (LNCaP) | 10 µM | Significant increase in Annexin V positive cells | [14] |

| p-Akt Inhibition (6h) | Prostate Cancer (LNCaP) | 10 µM | Dose-dependent decrease in p-Akt levels | [14] |

| Caspase-3/7 Activation (24h) | Prostate Cancer (VCaP) | 10 µM | Increased caspase activity | [14] |

Conclusion and Future Directions

This compound's unique and multifaceted mechanism of action sets it apart from conventional anticancer drugs. Its ability to selectively target cancer cells by co-opting membrane lipid rafts to initiate a death signal, while simultaneously disabling critical survival pathways, underscores its therapeutic potential. The insights provided in this technical guide offer a solid foundation for researchers to further explore and exploit the unique properties of this promising ether lipid.

Future research should focus on elucidating the precise molecular interactions of this compound within lipid rafts, identifying potential biomarkers for predicting patient response, and exploring synergistic combinations with other targeted therapies. The continued investigation of this compound and other ALPs holds the promise of delivering more effective and less toxic treatments for a wide range of malignancies. [1][22][23]

References

-

Gajate, C., & Mollinedo, F. (2002). Biological Activities, Mechanisms of Action and Biomedical Prospect of the Antitumor Ether Phospholipid ET-18-OCH3 (this compound), A Proapoptotic Agent in Tumor Cells. Current Drug Metabolism, 3(5), 491-525. [3]2. this compound - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link] [1]3. Mollinedo, F., & Gajate, C. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. Pharmaceutics, 13(5), 763. [19]4. Gajate, C., & Mollinedo, F. (2002). Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells. Current drug metabolism, 3(5), 491–525. [2]5. Mollinedo, F., de la Iglesia-Vicente, J., Gajate, C., Estella-Hermoso de Mendoza, A., Villa-Pulgarin, J. A., de Frias, M., ... & Campanero, M. A. (2010). In vitro and in vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts. Clinical cancer research, 16(7), 2046-2054. [5]6. Reis, A., Rijo, P., & Fedorov, A. (2013). This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids. The journal of physical chemistry. B, 117(30), 8979–8989. [24]7. Mollinedo, F., & Gajate, C. (2020). The ether lipid this compound in cancer therapy. Cancer letters, 475, 43-54. [7]8. Mollinedo, F., Martinez-Dalmau, R., & Modolell, M. (1997). Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-XL. Cancer research, 57(7), 1320-1328. [4]9. Reis, A., Rijo, P., & Fedorov, A. (2013). This compound and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in Cell Death by Antitumor Lipids. The Journal of Physical Chemistry B, 117(30), 8979-8989. [8]10. Gajate, C., & Mollinedo, F. (2004). ET-18-OCH3 (this compound): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor. Current medicinal chemistry, 11(24), 3163–3184. [12]11. Gajate, C., & Mollinedo, F. (2011). Lipid rafts in cancer therapy. Recent patents on anti-cancer drug discovery, 6(3), 306–320. [10]12. Gajate, C., Gonzalez-Camacho, F., & Mollinedo, F. (2009). Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells. PloS one, 4(4), e5044. [9]13. Lucas, A., Kim, Y., Rivera-Pabon, O., Twardowski, P., Pinski, J., & Shively, J. E. (2015). This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity. The Prostate, 75(13), 1424–1436. [14]14. Quintana, D. G., Gonzalez-Guerrico, A. M., & Larocca, M. C. (2021). Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition. Cancers, 13(24), 6124. [21]15. Gajate, C., & Mollinedo, F. (2007). This compound, perifosine and miltefosine: proapoptotic lipids for cancer therapy. Expert opinion on investigational drugs, 16(10), 1649-1667. [18]16. Gajate, C., Gonzalez-Camacho, F., & Mollinedo, F. (2009). Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells. PLoS ONE, 4(4), e5044. [11]17. Mollinedo, F., Martinez-Dalmau, R., & Modolell, M. (1997). Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L). Cancer research, 57(7), 1320–1328. [6]18. European Pharmaceutical Review. (2018, March 26). This compound prevents breast cancer cells from activating in the brain. Retrieved from [Link] [22]19. Lasa-Saracibar, B., Estella-Hermoso de Mendoza, A., Guada, M., Gonzalez-Gistau, A., Blanco-Prieto, M. J., & Dios-Vieitez, C. (2014). This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism. Molecular pharmaceutics, 11(9), 3247–3257. [25]20. Lasa-Saracibar, B., Estella-Hermoso de Mendoza, A., Guada, M., Gonzalez-Gistau, A., Blanco-Prieto, M. J., & Dios-Vieitez, C. (2014). This compound Lipid Nanoparticles Overcome Multidrug Resistance in K-562 Leukemia Cells by a Caspase-Independent Mechanism. Molecular Pharmaceutics, 11(9), 3247-3257. [26]21. Vink, S. R., van Blitterswijk, W. J., Schellens, J. H., & Verheij, M. (2007). Rationale and clinical application of alkylphospholipid analogues in combination with radiotherapy. Cancer treatment reviews, 33(2), 191-200. [17]22. SciTechDaily. (2018, March 22). FDA-Approved Compound Prevents Breast Cancer Cells From Spreading. Retrieved from [Link] [23]23. Gajate, C., & Mollinedo, F. (2015). Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound. PLoS neglected tropical diseases, 9(4), e0003634. [20]24. Lasa-Saracíbar, B., Estella-Hermoso de Mendoza, A., Guada, M., González-Gistau, A., Blanco-Prieto, M. J., & Dios-Viéitez, C. (2014). This compound lipid nanosystems overcome drug resistance in leukemic cell lines. International journal of pharmaceutics, 460(1-2), 243–251. [27]25. Cuezva, J. M., Ostronoff, L. K., Ricart, J., Lopez de Heredia, M., Di Rago, J. P., & de la Mata, M. (2002). This compound-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis. The FEBS journal, 269(6), 1747–1757. [28]26. El-Sayed, N. S., El-Tanani, M. K., El-Brollosy, N. R., & Al-Sanea, M. M. (2023). Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase. Scientific reports, 13(1), 8632. [29]27. Alonso, A., Goñi, F. M., & Alonso, J. L. (2018). Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures. Langmuir : the ACS journal of surfaces and colloids, 34(30), 8937–8946. [13]28. Gonzalez-Periz, A., Claria, J., Titos, E., Horrillo, R., Ferre, N., & Gronert, K. (2006). Novel anti-inflammatory action of this compound lacking toxicity with protective effect in experimental colitis. The Journal of pharmacology and experimental therapeutics, 319(2), 587–596. [30]29. Chen, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Wang, Y. (2025). Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin. Phytomedicine, 129, 155562. [31]30. Janku, F., Hong, D. S., & Kurzrock, R. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Comprehensive Cancer Network, 12(4), 567-576. [15]31. Moore, S. M., Rintoul, R. C., Walker, T. R., Chilvers, E. R., Haslett, C., & Sethi, T. (2002). Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy. Molecular cancer therapeutics, 1(11), 913–922.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities, Mechanisms of Action and Biomedical Prospe...: Ingenta Connect [ingentaconnect.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective induction of apoptosis in cancer cells by the ether lipid ET-18-OCH3 (this compound): molecular structure requirements, cellular uptake, and protection by Bcl-2 and Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]

- 12. ET-18-OCH3 (this compound): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of phosphatidylinositol 3-kinase-Akt signaling blocks growth, promotes apoptosis, and enhances sensitivity of small cell lung cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BioKB - Publication [biokb.lcsb.uni.lu]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 23. scitechdaily.com [scitechdaily.com]

- 24. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound lipid nanoparticles overcome multidrug resistance in K-562 leukemia cells by a caspase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. files01.core.ac.uk [files01.core.ac.uk]

- 28. This compound-induced metabolic changes in cancer cells that precede the overproduction of reactive oxygen species and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Novel anti-inflammatory action of this compound lacking toxicity with protective effect in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]

Edelfosine: A Synthetic Alkyl-Lysophospholipid Revolutionizing Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), a synthetic alkyl-lysophospholipid (ALP), stands as a pioneering molecule in a class of antineoplastic agents that diverge from traditional DNA-targeting chemotherapy.[1][2] Its unique mechanism of action, centered on the cell membrane and its intricate signaling platforms, has garnered significant attention for its selective induction of apoptosis in cancer cells while largely sparing their healthy counterparts.[3][4] This guide provides a comprehensive technical overview of this compound, delving into its core mechanism of action, summarizing key preclinical and clinical findings, and offering detailed experimental protocols to empower further research and development in this promising area of oncology.

Introduction: The Advent of Alkyl-Lysophospholipids

Alkyl-lysophospholipids are synthetic analogs of naturally occurring lysophosphatidylcholine, characterized by a metabolically stable ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more labile ester bond in their natural counterparts.[5][6][7] This structural modification confers resistance to degradation by phospholipases, prolonging their biological activity. This compound, the prototype of this class, has demonstrated a broad spectrum of antitumor activity in numerous preclinical models and has undergone clinical evaluation for various malignancies.[8][9] Unlike conventional chemotherapeutics that induce cytotoxicity by damaging DNA, this compound's therapeutic action is initiated at the cell membrane, making it a compelling candidate for overcoming resistance mechanisms associated with DNA-repair pathways.[2]

Core Chemical Structure of this compound

Caption: this compound-induced apoptosis via lipid raft modulation.

Induction of Endoplasmic Reticulum Stress

In addition to its effects at the plasma membrane, this compound can accumulate in the endoplasmic reticulum (ER), particularly in solid tumor cells. [10][11]This accumulation disrupts ER homeostasis, leading to a condition known as ER stress. The stressed ER activates the unfolded protein response (UPR), which, if prolonged and severe, triggers apoptosis. [11]This pathway represents a distinct, yet complementary, mechanism of this compound-induced cell death.

Inhibition of the PI3K/Akt Survival Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, proliferation, and resistance to apoptosis, and it is frequently hyperactivated in cancer. [3][12]this compound has been shown to inhibit this pathway by disrupting the localization and activation of Akt. [3][8][12]By preventing the phosphorylation and subsequent activation of Akt, this compound effectively shuts down a major pro-survival signal in cancer cells, thereby sensitizing them to apoptosis. [3][12]

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Mitochondrial Involvement

Both the lipid raft and ER stress-mediated apoptotic signals initiated by this compound converge at the mitochondria. [13][10][14]This convergence leads to the loss of mitochondrial membrane potential, release of cytochrome c, and ultimately, the activation of the intrinsic apoptotic pathway. [15][14]The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to block this compound-induced apoptosis, underscoring the critical role of mitochondria in executing the cell death program. [4][10][14]

Preclinical and Clinical Landscape

This compound has been extensively studied in a variety of preclinical models, demonstrating potent and selective antitumor activity against a wide range of cancers, including hematological malignancies and solid tumors. [3][8][16]In vivo studies using xenograft models have shown that orally administered this compound can significantly inhibit tumor growth and preferentially accumulates in tumor tissue. [16][11][17] Clinical trials have corroborated the favorable safety profile of this compound, with gastrointestinal irritation being the main reported side effect and a lack of the bone marrow toxicity commonly associated with conventional chemotherapy. [3][8]Phase I and II trials have been conducted in patients with solid tumors, leukemias, and non-small-cell lung carcinomas, with some studies showing encouraging results in stabilizing disease progression. [8]

| Study Type | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| In Vitro | Mantle Cell Lymphoma & Chronic Lymphocytic Leukemia | This compound is more potent than other ALPs in inducing apoptosis; acts via Fas/CD95 clustering in lipid rafts. | [16] |

| In Vitro | Prostate Cancer | This compound enhances apoptosis in androgen-deprived conditions and inhibits Akt activity. | [3] |

| In Vitro | Pancreatic Cancer Stem Cells | Induces apoptosis via ER stress; effect is potentiated by autophagy inhibitors. | [11] |

| In Vivo | Mantle Cell Lymphoma Xenograft | Oral administration leads to potent antitumor activity and preferential accumulation of the drug in the tumor. | [16][17] |

| In Vivo | Glioma Xenograft | This compound-loaded lipid nanoparticles show significant reduction in tumor growth. | [9] |

| Clinical Trial (Phase II) | Non-Small-Cell Lung Carcinoma | A high proportion of patients achieved stable disease after initial progression. | [8]|

Key Experimental Protocols

The following protocols provide a framework for investigating the cellular and molecular effects of this compound.

Cell Viability and Proliferation Assay

This protocol describes the use of a real-time cell analyzer to monitor the effect of this compound on cancer cell proliferation.

Workflow for Cell Proliferation Assay

Caption: Workflow for real-time cell proliferation assay.

Methodology:

-

Seed cancer cells (e.g., LNCaP prostate cancer cells) at a density of 2 x 104 cells per well in a specialized E-Plate for real-time cell analysis. [3]2. Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO2).

-

Prepare a dilution series of this compound (e.g., 0, 1, 2.5, 5, 10, and 20 µM) in the appropriate cell culture medium.

-

Add the this compound dilutions to the respective wells.

-

Place the E-plate in the real-time cell analyzer and monitor the cell index continuously for 72 hours.

-

Analyze the data to generate growth curves and determine the effect of different this compound concentrations on cell proliferation.

Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptosis using Annexin V and a flow cytometer.

Methodology:

-

Culture cancer cells in 6-well plates and treat with desired concentrations of this compound (e.g., 5 and 10 µM) for 24 hours. [3]2. Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a binding buffer provided with a commercial Annexin V staining kit.

-

Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry, quantifying the percentage of early apoptotic (Annexin V-positive, viability dye-negative) and late apoptotic/necrotic (Annexin V-positive, viability dye-positive) cells. [3]

Western Blot Analysis of Akt Phosphorylation

This protocol is for assessing the inhibition of the Akt signaling pathway.

Methodology:

-

Treat cancer cells with various concentrations of this compound for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Conclusion and Future Directions

This compound represents a paradigm shift in cancer therapy, moving beyond DNA-damaging agents to target the intricate lipid-based signaling networks of cancer cells. Its ability to selectively induce apoptosis through multiple, interconnected pathways, including the modulation of lipid rafts, induction of ER stress, and inhibition of pro-survival signaling, makes it a robust and versatile therapeutic candidate. The favorable safety profile observed in clinical trials further enhances its appeal.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy. Combination strategies, pairing this compound with other targeted therapies or conventional chemotherapy, could offer synergistic effects and overcome resistance. Furthermore, the development of novel drug delivery systems, such as the lipid nanoparticles already under investigation, may enhance the bioavailability and tumor-specific targeting of this compound, unlocking its full therapeutic potential. [9]

References

-

Nieto-Miguel, T., et al. (2016). Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition. MDPI. Available at: [Link]

-

Gajate, C., & Mollinedo, F. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. MDPI. Available at: [Link]

-

Gajate, C., & Mollinedo, F. (2015). Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound. PubMed. Available at: [Link]

-

Das, T. P., et al. (2018). This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity. NIH. Available at: [Link]

-

Wikipedia. (n.d.). This compound. In Wikipedia. Available at: [Link]

-

Gajate, C., & Mollinedo, F. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. PubMed. Available at: [Link]

-

Mollinedo, F., & Gajate, C. (2003). Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells. PubMed. Available at: [Link]

-

Gajate, C., et al. (2010). In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts. PubMed. Available at: [Link]

-

Castro, B. M., et al. (2013). This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids. PubMed. Available at: [Link]

-

van Blitterswijk, W. J., & Verheij, M. (2003). Alkyl-lysophospholipids as anticancer agents and enhancers of radiation-induced apoptosis. PubMed. Available at: [Link]

-

Mollinedo, F., et al. (1997). Selective Induction of Apoptosis in Cancer Cells by the Ether Lipid ET-18-OCH3 (this compound): Molecular Structure Requirements, Cellular Uptake, and Protection by Bcl-2 and Bcl-XL1. AACR Journals. Available at: [Link]

-

Gajate, C., & Mollinedo, F. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. ProQuest. Available at: [Link]

-

Guillarme, S., & D’Andrea, S. (2021). Synthesis of ether lipids: natural compounds and analogues. Beilstein Journals. Available at: [Link]

-

L-Larrañaga, G., et al. (2008). Antitumor Alkyl Ether Lipid this compound: Tissue Distribution and Pharmacokinetic Behavior in Healthy and Tumor-Bearing Immunosuppressed Mice. AACR Journals. Available at: [Link]

-

Wikipedia. (n.d.). Alkyl-lysophospholipids. In Wikipedia. Available at: [Link]

-

Hoffman, D. R., et al. (1986). Structure-function relationships of alkyl-lysophospholipid analogs in selective antitumor activity. PubMed. Available at: [Link]

-

Terwogt, J. M., et al. (1997). Synthesis and Growth Inhibitory Properties of Glycosides of 1-O-Hexadecyl-2-O-methyl-sn-glycerol, Analogs of the Antitumor Ether Lipid ET-18-OCH3 (this compound). ACS Publications. Available at: [Link]

-

Lucas, A., et al. (2010). Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds. PMC - PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Lysophosphatidylcholine. In Wikipedia. Available at: [Link]

-

Berdel, W. E., et al. (1981). Anti-tumor action of alkyl-lysophospholipids (Review). PubMed. Available at: [Link]

-

L-Larrañaga, G., et al. (2011). In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma. PubMed. Available at: [Link]

-

Gajate, C., & Mollinedo, F. (2007). Effects of this compound on cell cycle distribution and activation of JNK... ResearchGate. Available at: [Link]

-

Vogler, W. R., et al. (1998). The anticancer drug this compound is a potent inhibitor of neovascularization in vivo. Cancer Investigation. Available at: [Link]

-

El-Gohary, N. S., et al. (2023). Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase. PMC - NIH. Available at: [Link]

-

Guillarme, S., & D’Andrea, S. (2021). Synthesis of this compound analogues with modulation of the lipid chain;... ResearchGate. Available at: [Link]

-

Gajate, C., & Mollinedo, F. (2005). This compound-induced cell death is preferentially transmitted in cells... ResearchGate. Available at: [Link]

-

European Pharmaceutical Review. (2018). This compound prevents breast cancer cells from activating in the brain. European Pharmaceutical Review. Available at: [Link]

-

Castro, B. M., et al. (2013). This compound and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in CellDdeath by Anti-Tumor Lipids. ResearchGate. Available at: [Link]

-

Vogler, W. R., et al. (1998). The anticancer drug this compound is a potent inhibitor of neovascularization in vivo. PubMed. Available at: [Link]

-

de Castro, F. A., et al. (2018). This compound: An Antitumor Drug Prototype. PubMed. Available at: [Link]

Sources

- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkyl-lysophospholipids as anticancer agents and enhancers of radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Alkyl-lysophospholipids - Wikipedia [en.wikipedia.org]

- 6. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 7. Anti-tumor action of alkyl-lysophospholipids (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. In vitro and in vivo efficacy of this compound-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipid rafts, endoplasmic reticulum and mitochondria in the antitumor action of the alkylphospholipid analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting the PI3K/Akt Cell Survival Pathway to Induce Cell Death of HIV-1 Infected Macrophages with Alkylphospholipid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]

- 16. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Edelfosine's Impact on Lipid Rafts and Cell Membranes

Abstract

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH₃) stands as a prototypical alkyl-lysophospholipid analog, a class of synthetic antineoplastic agents that diverge from conventional chemotherapy.[1] Unlike drugs that target DNA replication, this compound's mechanism of action is rooted in its interaction with cellular membranes, demonstrating a remarkable selectivity for tumor cells while largely sparing their healthy counterparts.[1][2] This guide provides a comprehensive technical exploration of this compound's primary mode of action: the profound disruption and reorganization of lipid rafts. We will dissect the biophysical interactions within the cell membrane, the subsequent hijacking of cellular signaling platforms, and the critical, often overlooked, link between plasma membrane events and mitochondrial-dependent apoptosis. This document is intended to serve as a foundational resource, offering not only mechanistic insights but also actionable experimental protocols for researchers investigating membrane-targeted therapeutics.

The Cell Membrane: this compound's Port of Entry and Primary Target

The traditional view of the cell membrane as a simple fluid mosaic has evolved. We now understand it as a highly organized, dynamic interface, compartmentalized into functional microdomains known as lipid rafts.

A Primer on Lipid Rafts

Lipid rafts are transient, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[3][4] This unique composition creates a more ordered and less fluid environment (liquid-ordered, Lo phase) compared to the surrounding glycerophospholipid-rich regions (liquid-disordered, Ld phase).[5] This structural distinction is not merely academic; it allows rafts to function as critical signaling platforms, concentrating or excluding key regulatory proteins to control cellular processes ranging from signal transduction to apoptosis.[4]

This compound's Integration and Biophysical Perturbation of the Membrane

The therapeutic journey of this compound begins with its accumulation in the plasma membrane of cancer cells.[4][6] Its molecular structure, an asymmetric ether lipid, facilitates a high-affinity interaction with cholesterol, a cornerstone of lipid raft integrity.[2][7][8]

This interaction is not passive. Calorimetry studies have shown that this compound actively destabilizes and disorganizes liquid-ordered membranes.[7] It is thought to compete with sphingomyelin for cholesterol binding, effectively disrupting the tight packing that defines a raft.[7] While the overall effect on global membrane fluidity is subtle, with some studies reporting a mild increase, the localized disruption within raft domains is profound.[9][10] This biophysical perturbation is the critical first step that enables this compound to rewire the cell's life-or-death signaling circuits.

Hijacking the Raft: From Signaling Platform to Apoptotic Nexus

The primary consequence of this compound's accumulation in lipid rafts is a radical reorganization of their protein content.[8][11][12] this compound transforms these pro-survival signaling hubs into potent pro-apoptotic centers.

Recruitment of the Death-Inducing Signaling Complex (DISC)

A landmark discovery in understanding this compound's action was its ability to induce the clustering of death receptors, particularly Fas/CD95, within lipid rafts.[8][11][13][14] Crucially, this activation occurs independently of the receptor's natural ligand (FasL), providing a novel mechanism to bypass tumor escape strategies that involve downregulation of ligand expression.[8]

This this compound-induced co-clustering serves as a scaffold for the assembly of the Death-Inducing Signaling Complex (DISC). Key adaptor proteins like Fas-associated death domain (FADD) and initiator procaspase-8 are recruited to these newly formed raft aggregates.[15][16][17] The high local concentration of procaspase-8 molecules facilitates their auto-cleavage and activation, initiating the caspase cascade that culminates in apoptosis.

Concurrent Displacement of Pro-Survival Signals

Simultaneously, the reorganization of the raft proteome leads to the exclusion of critical pro-survival signaling molecules. The PI3K/Akt pathway, a central mediator of cell survival and proliferation, is a key victim. This compound's disruption of raft integrity causes the displacement of Akt, preventing its activation and thereby shutting down its anti-apoptotic signals.[8][18] This dual-action mechanism—simultaneously activating death pathways while inhibiting survival pathways—accounts for this compound's potent cytotoxic effects.

Figure 1: this compound-induced reorganization of lipid rafts to promote apoptosis.

The Raft-Mitochondria Axis: A Critical Link for Cell Death Execution

While membrane-level events initiate the apoptotic signal, the commitment to cell death is often sealed at the mitochondria. Cumulative evidence reveals a fascinating and critical link between this compound's action at the plasma membrane and subsequent mitochondrial dysfunction.[8][19]

This compound-Mediated Raft Trafficking to Mitochondria

One of the most compelling findings is that this compound induces the physical redistribution of lipid rafts from the plasma membrane to the mitochondria.[11][12][19][20][21] This suggests a novel, raft-mediated communication pathway between the cell surface and this vital organelle.[20][21] This trafficking event delivers both this compound and the reorganized raft components to the mitochondrial surface, initiating a direct assault.

Mitochondrial Disruption and Apoptosis Amplification

The arrival of these cholesterol-rich domains at the mitochondria has profound consequences:

-

Direct Membrane Perturbation: this compound can directly interact with mitochondrial membranes, causing swelling and an increase in permeability, independent of reactive oxygen species generation.[20]

-

Loss of Membrane Potential: This interaction leads to the dissipation of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[19][20][21]

-

Recruitment of F1FO-ATP Synthase: The pro-apoptotic action of this compound is strongly associated with the recruitment of F1FO-ATP synthase into these newly formed mitochondrial raft-like domains.[3][11][12][19] This reorganization is thought to contribute to the formation of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.

This mitochondrial phase is indispensable for this compound's efficacy; overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which stabilize the mitochondrial membrane, can abrogate this compound-induced cell death.[8][19]

Figure 2: The raft-mitochondria axis in this compound-induced apoptosis.

Experimental Methodologies: A Practical Guide

Validating the mechanism of a membrane-active compound requires a specialized toolkit. The following protocols provide a self-validating framework for investigating the interaction of compounds like this compound with lipid rafts.

Protocol 1: Isolation of Lipid Rafts (Detergent-Resistant Membranes)

The biochemical hallmark of lipid rafts is their insolubility in cold non-ionic detergents. This protocol leverages that property to separate rafts from other membrane components via density gradient ultracentrifugation.

Causality: The tight packing of cholesterol and sphingolipids in rafts excludes detergents like Triton X-100 at 4°C, maintaining the integrity of these domains. Their high lipid-to-protein ratio gives them a low buoyant density, causing them to float to a low-density sucrose interface during ultracentrifugation.

Step-by-Step Methodology:

-

Cell Culture & Treatment: Grow 1-2 x 10⁸ cells to ~90% confluency. Treat with this compound (e.g., 10-20 µM) or vehicle control for the desired time (e.g., 1-6 hours).

-

Harvest and Lysis: Harvest cells, wash with ice-cold PBS, and resuspend the pellet in 1 ml of ice-cold Lysis Buffer (e.g., 25 mM MES pH 6.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[22]

-

Homogenization: Incubate on ice for 30 minutes, passing the lysate through a 25-gauge needle 10 times at the 15-minute mark to ensure complete lysis.

-

Gradient Preparation:

-

In an ultracentrifuge tube, thoroughly mix the 1 ml of lysate with 1 ml of 80% sucrose in MES buffer to create a 40% sucrose layer at the bottom.

-

Carefully overlay the 40% layer with 6 ml of 30% sucrose in MES buffer.

-

Finally, carefully overlay the 30% layer with 4 ml of 5% sucrose in MES buffer.

-

-

Ultracentrifugation: Centrifuge at ~200,000 x g (e.g., 39,000 rpm in an SW41 rotor) for 18-20 hours at 4°C.

-

Fraction Collection: Carefully collect 1 ml fractions from the top of the gradient. The lipid rafts will be visible as a light-scattering band at the 5%/30% sucrose interface (typically fractions 4-5).[22]

-

Validation: Analyze fractions via Western blot. Successful isolation is confirmed by the presence of raft-marker proteins (e.g., Flotillin, Caveolin-1) and the absence of non-raft markers (e.g., Calnexin, Transferrin Receptor) in the raft fractions.

Note: Detergent-free methods using sonication and Optiprep or Percoll gradients are also available and can mitigate potential artifacts introduced by detergents.[23]

Protocol 2: Visualization of this compound Accumulation and Raft Clustering

Fluorescence microscopy is essential for visualizing the spatial reorganization of rafts in response to drug treatment.

Causality: Fluorescently-labeled this compound analogs allow direct tracking of the drug's subcellular localization.[3][24] Co-staining with a raft marker, such as the cholera toxin B subunit (CTxB) which binds the raft-resident ganglioside GM1, reveals the spatial relationship between the drug and raft domains.[21]

Step-by-Step Methodology:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Labeling and Treatment:

-

Treat cells with a fluorescent this compound analog (e.g., 10 µM) for 1-3 hours.

-

In the final 30 minutes of incubation, add a fluorescently-conjugated CTxB (e.g., Alexa Fluor 488-CTxB) to the media to label lipid rafts.

-

(Optional) For mitochondrial co-localization, add a mitochondrial dye like MitoTracker Red CMXRos in the final 20 minutes.

-

-

Washing and Fixation: Wash cells 3x with ice-cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. (Note: For live-cell imaging, omit fixation and proceed directly to imaging in an appropriate buffer).

-

Imaging: Mount coverslips and image using a confocal or super-resolution microscope.

-

Analysis: Observe the co-localization between the this compound analog and the CTxB signal. In treated cells, expect to see the formation of large aggregates or clusters where both signals are intensely co-localized, demonstrating this compound-induced raft clustering.[15] Compare this to the more diffuse, punctate staining in control cells.

Data Presentation: Summarizing Quantitative Findings

To effectively compare results, quantitative data should be organized into clear tables.

| Parameter | Control Cells | This compound-Treated Cells | Technique | Rationale |

| Membrane Fluidity (GP Value) | High (e.g., 0.4 ± 0.05) | Slightly Lower (e.g., 0.3 ± 0.06) | Laurdan Two-Photon Microscopy | Measures membrane lipid packing; a lower GP value indicates increased fluidity/disorder.[25] |

| Fas/CD95 in Raft Fraction | Basal Level (1x) | Increased (e.g., 5-fold ± 0.8) | Western Blot of Raft Isolates | Quantifies the recruitment of the death receptor to detergent-resistant membranes. |

| Akt in Raft Fraction | Basal Level (1x) | Decreased (e.g., 0.2-fold ± 0.1) | Western Blot of Raft Isolates | Quantifies the displacement of the survival kinase from detergent-resistant membranes. |

| Mitochondrial Membrane Potential | High (100%) | Low (e.g., 45% ± 7%) | JC-1 or TMRM Flow Cytometry | Measures mitochondrial health; a decrease indicates depolarization and dysfunction. |

Table 1: Conceptual summary of quantitative data from experiments studying this compound's effects. Values are illustrative.

Conclusion and Future Perspectives

This compound provides a compelling paradigm for a novel class of cancer therapeutics that target the biophysical and organizational properties of cell membranes rather than genomic material. Its mechanism of action is a sophisticated, multi-stage process initiated by the disruption of lipid raft homeostasis. By forcing the aggregation of death receptors and displacing survival signals within these domains, and subsequently linking this event to mitochondrial dysfunction, this compound effectively transforms a cell's own signaling architecture into a weapon against itself.

The insights gained from studying this compound are broadly applicable. The methodologies described here form a robust framework for evaluating any compound suspected of having membrane-interactive properties. As drug development moves toward more nuanced and targeted therapies, understanding and exploiting the complex biology of the cell membrane and its microdomains will undoubtedly be a fruitful frontier for discovering the next generation of therapeutics for cancer and beyond.[20]

References

-

Gajate, C., & Mollinedo, F. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. MDPI. [Link]

-

Mollinedo, F., & Gajate, C. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. PubMed. [Link]

-

Gajate, C., et al. (2020). Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog this compound and Potentiation by Autophagy Inhibition. MDPI. [Link]

-

Gajate, C., & Mollinedo, F. (2015). Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound. NIH. [Link]

-

Gajate, C., & Mollinedo, F. (2002). Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells. PubMed. [Link]

-

Gajate, C., et al. (2011). Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria. PubMed. [Link]

-

Castro, B. M., et al. (2013). This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids. PubMed. [Link]

-

Busto, J. V., et al. (2018). Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures. PubMed. [Link]

-

Gajate, C., & Mollinedo, F. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. ProQuest. [Link]

-

Castro, B. M., et al. (2013). This compound and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in Cell Death by Anti-Tumor Lipids. ResearchGate. [Link]

-

Principe, D. R., et al. (2018). This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity. NIH. [Link]

-

This compound. Wikipedia. [Link]

-

Gajate, C., & Mollinedo, F. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. Semantic Scholar. [Link]

-

Owen, D. M., et al. (2012). Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy. Frontiers in Plant Science. [Link]

-

Allen, J. A., et al. (2015). Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy. Springer Link. [Link]

-

Gajate, C., & Mollinedo, F. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound. PMC - PubMed Central. [Link]

-

Zaremberg, V., & McMaster, C. R. (2013). Disrupting membrane raft domains by alkylphospholipids. ScienceDirect. [Link]

-

Gajate, C., et al. (2009). Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells. PLOS One. [Link]

-

Gajate, C., et al. (2011). Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria. PMC - PubMed Central. [Link]

-

Gaus, K., et al. (2003). Visualizing lipid structure and raft domains in living cells with two-photon microscopy. PNAS. [Link]

-

Carquin, M., et al. (2011). Widefield microscopy for live imaging of lipid domains and membrane dynamics. PMC - NIH. [Link]

-

Gajate, C., et al. (2009). Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells. NIH. [Link]

-

Gajate, C., et al. (2009). Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells. PubMed. [Link]

-

Rios-Marco, P., et al. (2010). In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts. PubMed. [Link]

-

Shrivastava, S., & Chattopadhyay, A. (2012). Fluorescence Techniques to Study Lipid Dynamics. PMC - PubMed Central - NIH. [Link]

-

Gajate, C., & Mollinedo, F. (2011). Lipid rafts and Fas/CD95 signaling in cancer chemotherapy. SciSpace. [Link]

-

Su, H., et al. (2020). Interaction of drugs with lipid raft membrane domains as a possible target. PMC - NIH. [Link]

-

Isolation of Lipid Rafts Protocol. Unknown Source. [Link]

-

Castro, B. M., et al. (2013). This compound and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in Cell Death by Antitumor Lipids. ACS Publications. [Link]

-

Haney, S. L., et al. (2021). Improved pharmacokinetic properties of the purified S-enantiomer of the alkylphospholipid this compound compared to the racemic mixture: Potential orally available novel anticancer agent active against pancreatic cancer. AACR Journals. [Link]

-

Li, Y., et al. (2021). A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study. NIH. [Link]

-

Pache, F., et al. (2014). The orally available, synthetic ether lipid this compound inhibits T cell proliferation and induces a type I interferon response. PubMed. [Link]

-

Rios-Marco, P., et al. (2017). Suppression of metastatic organ colonization and antiangiogenic activity of the orally bioavailable lipid raft-targeted alkylphospholipid this compound in triple-negative breast cancer. Oncotarget. [Link]

Sources

- 1. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (this compound), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondria and lipid raft-located FOF1-ATP synthase as major therapeutic targets in the antileishmanial and anticancer activities of ether lipid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ctcusp.org [ctcusp.org]

- 5. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Anticancer Agent this compound Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound and miltefosine effects on lipid raft properties: membrane biophysics in cell death by antitumor lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - ProQuest [proquest.com]

- 13. In vitro and In vivo selective antitumor activity of this compound against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells | PLOS One [journals.plos.org]

- 16. Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of this compound in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Involvement of raft aggregates enriched in Fas/CD95 death-inducing signaling complex in the antileukemic action of this compound in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Involvement of lipid rafts in the localization and dysfunction effect of the antitumor ether phospholipid this compound in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. med.upenn.edu [med.upenn.edu]

- 23. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. diposit.ub.edu [diposit.ub.edu]

- 25. Widefield microscopy for live imaging of lipid domains and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Induction of Apoptosis in Tumor Cells by Edelfosine: A Technical Guide for Researchers

Foreword: A Paradigm Shift in Apoptosis Induction

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) represents a significant departure from conventional cytotoxic agents that primarily target DNA. As a synthetic alkyl-lysophospholipid (ALP), its unique mechanism of action, centered on the plasma membrane and its microdomains, offers a compelling avenue for the selective eradication of tumor cells while sparing their healthy counterparts.[1][2] This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's selective pro-apoptotic activity, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their investigations and therapeutic strategies.

The Core Mechanism: A Tale of Two Membranes and Selective Accumulation

The cornerstone of this compound's tumor selectivity lies in its preferential uptake and accumulation in malignant cells.[3][4] Unlike normal cells, which exhibit limited incorporation of the drug, tumor cells readily take up this compound, setting the stage for a cascade of events culminating in apoptosis.[3] The precise mechanisms governing this selective uptake are multifaceted and are thought to be related to the distinct lipid composition and metabolism of cancer cell membranes.

Once internalized, this compound's primary targets are not the nuclear machinery, but rather the cellular membranes, specifically the plasma membrane and the endoplasmic reticulum (ER).[5][6][7] This interaction is not a generalized disruption but a sophisticated modulation of membrane microdomains known as lipid rafts.[6][8][9]

The Critical Role of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as organizing centers for signaling molecules.[10] this compound's interaction with these rafts is a pivotal event in its mechanism of action.[6][8] It has been shown that this compound accumulates in these cholesterol-rich domains, leading to their reorganization and the clustering of key signaling proteins.[4][8]

The integrity of lipid rafts is so crucial to this compound's activity that their disruption, for instance through cholesterol depletion, inhibits drug uptake and subsequent apoptosis.[3] This underscores the importance of the membrane's biophysical properties in mediating the drug's effects.

Orchestrating Cell Death: Key Signaling Pathways

This compound's accumulation in lipid rafts triggers a downstream signaling cascade that ultimately converges on the apoptotic machinery. The specific pathways activated can differ between cell types, notably between hematological and solid tumors.[6][7]

Hematological Malignancies: The Fas/CD95 Death Receptor Pathway

In many hematological cancer cells, this compound induces apoptosis by promoting the recruitment and clustering of the Fas/CD95 death receptor within lipid rafts.[3][8][10][11] This process occurs independently of the receptor's natural ligand, FasL/CD95L.[4][11] The aggregation of Fas/CD95 in these membrane microdomains facilitates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) and procaspase-8.[11][12] The assembly of the DISC leads to the activation of caspase-8, initiating the extrinsic apoptotic pathway.[12]

This ligand-independent activation of a death receptor represents a novel and powerful strategy for cancer therapy.[4][13]

Caption: this compound-induced Fas/CD95 signaling pathway in hematological tumor cells.

Solid Tumors: A Focus on Endoplasmic Reticulum Stress

In contrast to hematological cancers, the pro-apoptotic mechanism of this compound in solid tumor cells often involves the induction of endoplasmic reticulum (ER) stress.[6][7] this compound accumulates in the ER, leading to a disruption of its function and triggering the unfolded protein response (UPR).[7] Persistent ER stress ultimately activates apoptotic pathways.[7][12]

While the primary mechanism in solid tumors is ER stress, a mitochondrial-dependent step is often required to execute the cell death program.[6][7] This involves the loss of mitochondrial membrane potential and the release of cytochrome c.[6][7]

The PI3K/Akt Survival Pathway: A Common Target

A unifying feature of this compound's action across various cancer types is its ability to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][5][14] This pathway is a critical mediator of cell survival, proliferation, and resistance to apoptosis.[5][14] this compound has been shown to decrease the phosphorylation and activation of Akt, thereby suppressing this pro-survival signaling.[5] The inhibition of the PI3K/Akt pathway sensitizes tumor cells to apoptosis and is a key component of this compound's therapeutic effect.

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Experimental Validation: Methodologies and Protocols

The study of this compound's pro-apoptotic effects necessitates a range of well-established experimental techniques. The causality behind the choice of these assays is to provide a multi-faceted view of the cell death process, from early membrane changes to late-stage DNA fragmentation.

Assessment of Apoptosis

A fundamental aspect of evaluating this compound's efficacy is the quantification of apoptosis.

This is the gold standard for detecting early and late apoptosis.[15][16]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[15][16]

-

Self-Validation: The inclusion of both Annexin V and PI allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). This provides a robust and internally controlled assessment of cell death.

Step-by-Step Protocol:

-

Cell Treatment: Culture tumor cells to the desired confluence and treat with various concentrations of this compound for predetermined time points. Include a vehicle-treated control.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. It is crucial to also collect the supernatant as it may contain apoptotic bodies.[15][17]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add fluorescently-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[17]

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This compound has been shown to induce cell cycle arrest in some cancer cell lines.[7][18]

-

Principle: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.[19]

Western Blotting

This technique is essential for investigating the molecular mechanisms underlying this compound-induced apoptosis.

-

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the signaling pathways of interest. Key proteins to investigate include:

-

Apoptosis markers: Cleaved caspase-3, cleaved PARP.

-

PI3K/Akt pathway: Phospho-Akt (p-Akt) and total Akt.[5]

-

Fas/CD95 pathway: Fas/CD95, FADD, Caspase-8.

-

Efficacy and Therapeutic Potential

This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models, including both in vitro cell lines and in vivo animal models.[1][3][5][20][21][22]

In Vitro Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been observed in numerous cancer cell lines. The table below summarizes the reported effects on various cancer types.

| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

| Leukemia | HL-60, Jurkat | Induction of apoptosis, Fas/CD95 clustering | [2][19][23] |

| Mantle Cell Lymphoma | Various | Selective apoptosis, Fas/CD95 co-clustering with lipid rafts | [3] |

| Chronic Lymphocytic Leukemia | Patient-derived cells | Selective apoptosis, Fas/CD95 co-clustering with lipid rafts | [3] |

| Multiple Myeloma | Various | Selective apoptosis, recruitment of death receptors to lipid rafts | [11] |

| Prostate Cancer | LNCaP, VCaP | Decreased cell proliferation, increased apoptosis, decreased p-Akt | [5] |

| Lung Carcinoma (NSCLC) | NCI-H157, NCI-H520, NCI-H522 | G2/M arrest, significant apoptosis | [18] |

| Pancreatic Cancer | Patient-derived primary cells | Inhibition of cell proliferation, induction of apoptosis | [20] |

| Breast Cancer | Triple-negative breast cancer stem cells | Inhibition of metastasis to the brain in mice | [21] |

| Glioma | C6 | Antiproliferative effect | [22] |

Note: IC50 values can vary significantly depending on the cell line and experimental conditions. Researchers should determine these values empirically for their specific model system.

In Vivo Studies and Clinical Trials